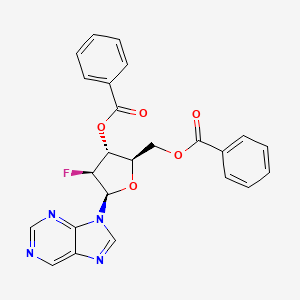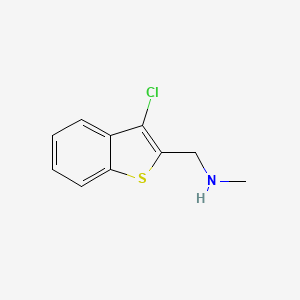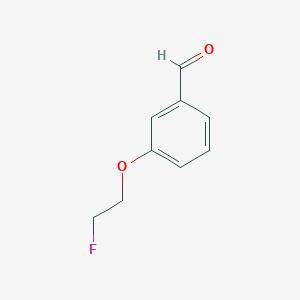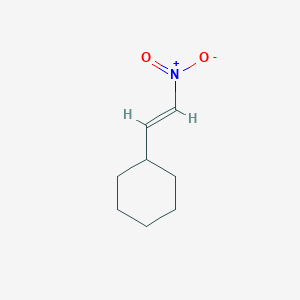![molecular formula C10H13BrS B3231759 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene CAS No. 13290-45-4](/img/structure/B3231759.png)
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene
Overview
Description
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene is an organic compound with the molecular formula C10H13BrS. It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a dimethylbenzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene typically involves the reaction of 1,2-dimethylbenzene with 2-bromoethanethiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,2-dimethylbenzene and 2-bromoethanethiol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to deprotonate the thiol group, facilitating the nucleophilic attack on the bromoethane moiety.
Temperature and Solvent: The reaction is typically performed at elevated temperatures (around 60-80°C) in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl sulfide derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 4-[(2-Hydroxyethyl)sulfanyl]-1,2-dimethylbenzene, 4-[(2-Cyanoethyl)sulfanyl]-1,2-dimethylbenzene, etc.
Oxidation: Formation of 4-[(2-Bromoethyl)sulfinyl]-1,2-dimethylbenzene, 4-[(2-Bromoethyl)sulfonyl]-1,2-dimethylbenzene.
Reduction: Formation of 4-[(2-Ethyl)sulfanyl]-1,2-dimethylbenzene.
Scientific Research Applications
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of their activity. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethylbenzene
- 4-[(2-Iodoethyl)sulfanyl]-1,2-dimethylbenzene
- 4-[(2-Methylethyl)sulfanyl]-1,2-dimethylbenzene
Uniqueness
4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methylethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Properties
IUPAC Name |
4-(2-bromoethylsulfanyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMFGTPAFONFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231679.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231687.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231689.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231695.png)
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231703.png)


![4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B3231717.png)


![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3231736.png)
![tert-Butyl 4-(bromomethyl)-5-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3231744.png)
![1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone](/img/structure/B3231752.png)

